FSLLRY-NH2 TFA Exhibits 4-Fold Higher Potency Than LSIGRL-NH2 in Inhibiting Trypsin-Induced PAR2 Calcium Signaling
In a head-to-head comparison using PAR2-expressing KNRK cells in a calcium-signaling assay, FSLLRY-NH2 (FSY-NH2) inhibited trypsin-induced PAR2 activation with an IC50 of 50 μM, whereas the structurally related peptide LSIGRL-NH2 (LS-NH2) required a 4-fold higher concentration (IC50 = 200 μM) to achieve comparable inhibition [1]. Both peptides failed to inhibit SLIGRL-NH2-induced PAR2 activation, confirming their agonist-specific antagonism profile [1].
| Evidence Dimension | Inhibition of trypsin-induced PAR2 calcium signaling |
|---|---|
| Target Compound Data | IC50 = 50 μM |
| Comparator Or Baseline | LSIGRL-NH2: IC50 = 200 μM |
| Quantified Difference | 4-fold greater potency (lower IC50) for FSLLRY-NH2 |
| Conditions | PAR2-KNRK cells; trypsin-induced calcium mobilization assay |
Why This Matters
The 4-fold potency advantage of FSLLRY-NH2 over LSIGRL-NH2 reduces the required experimental concentration, minimizing potential off-target effects and peptide aggregation artifacts in cell-based assays.
- [1] Al-Ani B, et al. Modified proteinase-activated receptor-1 and -2 derived peptides inhibit proteinase-activated receptor-2 activation by trypsin. J Pharmacol Exp Ther. 2002;300(2):702-708. View Source
